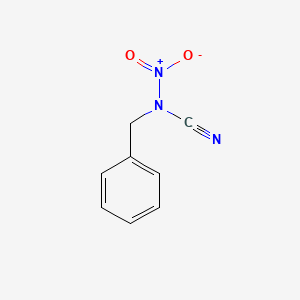

Benzyl(nitro)cyanamide

Description

Historical Context of Cyanamide (B42294) Derivatives in Synthetic Methodology

The chemistry of cyanamide has a rich history dating back to the late 19th century. researchgate.netnih.gov Initially, research focused on the unsubstituted parent molecule, cyanamide (H₂NCN), and its inorganic salts, most notably calcium cyanamide (CaNCN). researchgate.netnih.gov Frank and Caro first synthesized calcium cyanamide in 1898, and it was primarily used as a fertilizer. wikipedia.org The industrial production of metal cyanamides was driven by their use as a source for ammonia (B1221849) and nitric acid. researchgate.net

The exploration of substituted organic cyanamides (RNHCN or RR'NCN) gained momentum more recently. researchgate.net A pivotal method for their preparation has been the electrophilic N-cyanation of amines using the hazardous reagent cyanogen (B1215507) bromide. rsc.org Over time, the development of safer and more robust synthetic routes has led to a significant increase in the use and application of substituted cyanamides. researchgate.net These compounds are now recognized as valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.orgevonik.com For instance, they serve as precursors for various heterocycles, such as 2-aminobenzimidazoles and 2-aminothiazoles. wikipedia.org The evolution from simple inorganic salts to versatile organic reagents highlights the enduring importance of the cyanamide functional group in synthetic chemistry.

Significance of Benzyl (B1604629) and Nitro Moieties in Contemporary Organic Chemistry

The structure of Benzyl(nitro)cyanamide incorporates two functional groups, the benzyl and nitro moieties, which are of profound importance in modern organic chemistry.

The benzyl group (Bn), consisting of a benzene (B151609) ring attached to a methylene (B1212753) (–CH₂–) group, is a fundamental structural unit. fiveable.mewikipedia.orgucla.edu One of its most critical roles is as a robust protecting group for alcohols and carboxylic acids in multi-step synthesis. fiveable.mewikipedia.org The reactivity of the benzylic position—the carbon atom adjacent to the aromatic ring—is significantly influenced by the phenyl ring. lumenlearning.com This position can stabilize carbocations, carbanions, and radicals through resonance, making benzylic compounds valuable reactive intermediates. lumenlearning.comcurlyarrows.com

The nitro group (–NO₂) is a powerful electron-withdrawing group, a property that dictates its chemical behavior. wikipedia.org This strong electron-withdrawing nature deactivates aromatic rings towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org In aliphatic systems, the nitro group's inductive effect renders the adjacent C-H bonds (α-protons) acidic. wikipedia.org Historically, aromatic nitro compounds have been crucial precursors for the synthesis of aromatic amines and their derivatives. scispace.com Furthermore, the nitro group is a key component in energetic materials, as its decomposition often generates stable products like molecular nitrogen (N₂), releasing significant energy. wikipedia.orglkouniv.ac.in The ability of the nitro group to be readily transformed into various other functional groups has cemented its importance in the synthesis of complex molecules. scispace.comwiley.com

Conceptual Framework for Investigating N-Substituted Nitrocyanamides

The investigation of N-substituted nitrocyanamides, such as Benzyl(nitro)cyanamide, is driven by the unique combination of functional groups within a single molecule. The conceptual framework for studying these compounds rests on the interplay between the nucleophilic cyanamide nitrogen, the electrophilic nitrile carbon, the stabilizing benzyl group, and the strongly electron-withdrawing nitro group.

The presence of the N-nitro group (a nitramine functionality) dramatically alters the electronic properties of the cyanamide core. Research into related N-nitro compounds, such as N-nitro-N'- (trimethylsilyl)carbodiimide, demonstrates that these molecules can serve as precursors to other reactive species. researchgate.net For example, alkyl(nitro)cyanamides can be generated from the reaction of N-alkyl-N′-(trimethylsilyl)carbodiimides with nitrating agents. researchgate.netosti.gov These alkylnitrocyanamides are themselves intermediates that can thermolyze to form isocyanates, highly valuable reagents in polymer and pharmaceutical chemistry. rsc.orgucl.ac.uk

The study of Benzyl(nitro)cyanamide, therefore, offers a platform to explore fundamental reactivity and develop new synthetic methods. The benzyl group provides a handle for further functionalization and influences the stability of potential intermediates. The nitrocyanamide (B14539708) moiety itself is a subject of interest in the field of energetic materials, where the combination of fuel (the hydrocarbon part) and oxidant (the nitro group) in one molecule is a key design principle. acs.org Synthesizing and characterizing such molecules allows chemists to probe reaction mechanisms, such as the thermal decomposition to isocyanates and nitrous oxide (N₂O), and to potentially harness this reactivity for constructive organic synthesis. rsc.orgucl.ac.uk

Interactive Data Tables

Table 1: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| p-Nitrobenzyl Cyanide | 555-21-5 | C₈H₆N₂O₂ | 162.15 | Prismatic solid, mp 117°C, insoluble in water. drugfuture.combiosynth.com |

| Cyanamide | 420-04-2 | CH₂N₂ | 42.04 | Crystalline solid, mp 44°C, soluble in water. wikipedia.org |

| Benzyl Chloride | 100-44-7 | C₇H₇Cl | 126.58 | Colorless liquid, reacts with water to form benzyl alcohol. lumenlearning.com |

| Nitrobenzene (B124822) | 98-95-3 | C₆H₅NO₂ | 123.11 | Pale yellow liquid with an almond-like odor. lkouniv.ac.in |

Table 2: Synthetic Reactions Involving Cyanamide Derivatives

| Reaction Type | Reagents | Product Type | Significance |

| N-Cyanation | Secondary Amine, Cyanogen Bromide | Disubstituted Cyanamide | Traditional but hazardous method for cyanamide synthesis. rsc.org |

| Copper-Catalyzed N-Cyanation | Secondary Amine, AIBN, CuI, O₂ | Disubstituted Cyanamide | Safer alternative using AIBN as a cyanide source. nih.gov |

| Alkylation of Nitrocyanamide | Alkyl Halide, Silver Nitrocyanamide | Isocyanate | Intermediate alkylnitrocyanamides thermolyze to form isocyanates. rsc.org |

| Cycloaddition | Cyanamide, 1,2-Diaminobenzene | 2-Aminobenzimidazole | Versatile method for synthesizing heterocyclic compounds. wikipedia.org |

| Urea (B33335) Synthesis | Dibenzyl Cyanamide, H₂O₂ | Dibenzyl Urea | Green, metal-free oxidation of cyanamides to ureas. rsc.org |

Structure

3D Structure

Properties

CAS No. |

119027-94-0 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

benzyl(nitro)cyanamide |

InChI |

InChI=1S/C8H7N3O2/c9-7-10(11(12)13)6-8-4-2-1-3-5-8/h1-5H,6H2 |

InChI Key |

AIRYHRBBETYYOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Nitro Cyanamide and Analogous Compounds

Strategies for N-Cyanation in the Presence of Benzyl (B1604629) and Nitro Groups

The introduction of a cyano group onto the nitrogen atom of a secondary amine, such as a nitro-substituted N-benzylamine, is a key transformation for accessing benzyl(nitro)cyanamide. These strategies can be broadly categorized into electrophilic cyanation, where the cyanide source acts as an electrophile ([CN]⁺), and metal-catalyzed protocols.

Electrophilic cyanation is a prevalent and effective method for preparing cyanamides from primary and secondary amines. researchgate.net This approach utilizes a cyanating agent that behaves as a cyano cation equivalent, which is then attacked by the nucleophilic amine nitrogen. Several classes of reagents have been developed for this purpose, each with distinct reactivity and handling requirements.

Cyanogen (B1215507) halides, particularly cyanogen bromide (BrCN) and cyanogen chloride (CNCl), are among the most straightforward and commonly employed reagents for the electrophilic N-cyanation of amines. researchgate.netnih.govcardiff.ac.uk The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbon of the cyanogen halide, leading to the formation of the corresponding disubstituted cyanamide (B42294) and a hydrohalic acid.

The high reactivity of cyanogen halides necessitates careful control of reaction conditions to achieve optimal yields and minimize side reactions. To prevent the formation of guanidine byproducts, the amine is typically added slowly to the cyanogen halide solution under anhydrous conditions and an inert atmosphere. thieme-connect.de The reaction temperature is also maintained at low levels, often between -20°C and 10°C. thieme-connect.de An additional equivalent of the starting amine or another base is often used to neutralize the acid generated during the reaction. thieme-connect.de

Despite their effectiveness, cyanogen halides are highly toxic and volatile, posing significant handling challenges. nih.govcardiff.ac.uk Cyanogen chloride is a poisonous gas, while cyanogen bromide is a volatile solid with high vapor pressure, requiring careful handling. nih.gov These safety concerns have driven the development of alternative, safer cyanating agents. nih.govcardiff.ac.uk

Table 1: General Reaction Conditions for N-Cyanation with Cyanogen Halides

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Cyanogen Bromide (BrCN) | Commonly used electrophilic cyanide source researchgate.netcardiff.ac.uk |

| Substrate | Secondary Amine | Nucleophile for the cyanation reaction thieme-connect.de |

| Solvent | Anhydrous (e.g., Diethyl Ether) | Prevents hydrolysis of the cyanating agent researchgate.net |

| Temperature | -20°C to 10°C | Controls reactivity and minimizes side products thieme-connect.de |

| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Prevents reaction with atmospheric moisture thieme-connect.de |

| Base | 1 equivalent of amine or other base | Neutralizes liberated hydrobromic acid thieme-connect.de |

To address the hazards associated with cyanogen halides, alternative electrophilic cyanating agents have been developed. Thiocyanoimidazolium salts represent a newer class of reagents for the efficient cyanation of amines. researchgate.netchemrevlett.com These salts can be prepared from thiourea (B124793) and serve as effective [CN]⁺ transfer agents. nih.gov

In a typical protocol, the thiocyanoimidazolium salt is reacted with a secondary amine in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane (DCM) at room temperature. chemrevlett.com This method has been successfully applied to the synthesis of various cyanamides from corresponding amines. chemrevlett.com The operational simplicity and the more benign nature of the reagents compared to cyanogen halides make this an attractive approach. nih.gov

Trichloroacetonitrile (CCl₃CN) has emerged as an inexpensive and effective cyano source for the one-pot N-cyanation of a diverse range of secondary amines. nih.govresearchgate.netcardiff.ac.uk This method avoids the use of highly toxic reagents like cyanogen bromide and offers a distinct selectivity profile. nih.govresearchgate.net

The reaction mechanism is not a direct [CN]⁺ transfer. Instead, it involves an initial nucleophilic addition of the amine to the nitrile, forming an amidine intermediate. researchgate.net This intermediate then undergoes elimination of chloroform, mediated by a suitable base, to yield the final N-cyanamide product. cardiff.ac.ukresearchgate.net This two-step, single-pot protocol has been successfully applied to both cyclic and acyclic secondary amines, providing good isolated yields. nih.govresearchgate.net The decreased reactivity of trichloroacetonitrile compared to cyanogen bromide can be advantageous, allowing for selective cyanation in the presence of other nucleophilic functional groups. cardiff.ac.ukresearchgate.net

Table 2: Comparison of Electrophilic Cyanation Reagents

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Cyanogen Halides (e.g., BrCN) | High reactivity, well-established methodology researchgate.netnih.gov | Highly toxic, volatile, requires careful handling nih.govcardiff.ac.uk |

| Thiocyanoimidazolium Salts | Safer alternative, operationally simple chemrevlett.comnih.gov | Newer method, may require reagent synthesis nih.gov |

| Trichloroacetonitrile (CCl₃CN) | Inexpensive, less toxic, distinct selectivity cardiff.ac.uknih.govresearchgate.net | Two-step mechanism, requires a base for elimination researchgate.net |

Transition metal catalysis offers powerful alternative strategies for the formation of N-CN bonds, often under oxidative conditions. These methods can utilize different, and sometimes safer, cyanide sources compared to traditional electrophilic reagents.

Copper-catalyzed oxidative N-cyanation provides an effective route to disubstituted cyanamides from secondary amines. nih.gov In one approach, a copper(II) salt, such as CuBr₂, is used in combination with a cyanide source like copper(I) cyanide (CuCN). nih.gov The reaction is performed under an oxygen atmosphere, with N,N,N',N'-tetramethylethylenediamine (TMEDA) often playing a dual role as both a ligand and a base. nih.gov It has also been shown that CuCN can self-catalyze the reaction in the absence of an additional copper source. nih.gov

Another copper-catalyzed system employs azobisisobutyronitrile (AIBN) as a safer cyanide source. nih.gov In the presence of a catalyst like copper(I) iodide (CuI), a base such as potassium carbonate (K₂CO₃), and molecular oxygen, AIBN can efficiently cyanate a variety of secondary amines. nih.gov The proposed mechanism for this transformation involves a radical pathway initiated by the generation of a nitrile radical from AIBN. nih.gov These copper-mediated reactions represent significant progress in developing safer and more versatile cyanation methodologies. semanticscholar.org

Radical Pathway-Mediated Cyanation

Radical-mediated reactions offer an alternative approach to cyanation, often proceeding under different conditions and with different selectivities compared to metal-catalyzed methods.

Azobisisobutyronitrile (AIBN) is widely known as a free-radical initiator, but it can also serve as a cyanide source for the cyanation of C-H bonds. acs.orgthieme-connect.com This dual function allows for novel synthetic strategies. The process is typically initiated by the thermal decomposition of AIBN, which releases nitrogen gas and forms 2-cyanoprop-2-yl radicals. acs.org These radicals can then participate in a reaction cascade.

In some protocols, particularly those mediated by copper, AIBN is used as a free radical "CN" source for the direct cyanation of aryl C-H bonds. acs.org The mechanism can involve the generation of a CN radical, which then engages with the substrate. acs.orgacs.org Evidence for a radical intermediate is supported by experiments where the reaction is conducted in the presence of radical traps like O₂ or BrCCl₃, which lead to the formation of oxygenated or brominated products instead of the nitrile. nih.gov This transition-metal-free approach is valued for its mild reaction conditions. acs.orgnih.gov Strategies involving AIBN have been successfully applied to the direct thiocyanation of benzylic C-H bonds, highlighting its utility in forming C-X bonds at the benzylic position through a radical pathway. researchgate.netrsc.org

Table 2: AIBN-Initiated Cyanation Overview

| Feature | Description |

|---|---|

| Reagent | Azobisisobutyronitrile (AIBN) |

| Dual Role | Radical Initiator and Cyanide Source acs.org |

| Mechanism | Involves the formation of a cyano radical acs.orgacs.org |

| Conditions | Often mild, can be metal-free or copper-mediated acs.orgnih.gov |

| Application | Direct cyanation of aryl and benzylic C-H bonds acs.orgrsc.org |

Introduction of Nitro Functionality into Benzyl Cyanamide Scaffolds

Once the benzyl cyanamide scaffold is obtained, the subsequent step is the introduction of a nitro group. This can be targeted at either the aromatic ring or the cyanamide nitrogen.

Direct Nitration Strategies on Benzyl Cyanamide Derivatives

The nitration of the benzyl ring is a classic electrophilic aromatic substitution reaction. jove.combyjus.com This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemistrysteps.comlibretexts.org The role of the stronger sulfuric acid is to protonate the nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). jove.commasterorganicchemistry.com

The nitronium ion is then attacked by the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.commasterorganicchemistry.com A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom bearing the nitro group, which restores the aromaticity of the ring and yields the nitro-substituted benzyl product. masterorganicchemistry.com

For substrates like phenylacetonitrile (benzyl cyanide), which is structurally similar to benzyl cyanamide, this method has been shown to be effective. google.comgoogle.com The conditions, such as temperature and the ratio of acids, can be optimized to favor the formation of the para-substituted isomer. For instance, using a nitrating agent composed of concentrated sulfuric acid, phosphoric acid, and nitric acid can significantly improve the yield of the p-nitrophenylacetonitrile. google.com

Table 3: Typical Conditions for Aromatic Nitration of Phenylacetonitrile

| Reagents | Molar Ratio (Acid:Substrate) | Temperature (°C) | Reaction Time (h) | Yield of p-isomer (%) |

|---|---|---|---|---|

| Conc. HNO₃, Polyphosphoric Acid | 3.5 : 1 | 20-25 | 2 | 64.69 google.com |

The direct introduction of a nitro group onto the nitrogen of the cyanamide moiety (N-nitration) is less common but can be considered based on the known chemistry of secondary amines and related compounds. Secondary amines are known to react with nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form N-nitrosamines. jove.com This reaction proceeds via the formation of a nitrosonium ion (NO⁺) electrophile. jove.com

While nitrosation is more common, the subsequent oxidation of the nitroso group or the use of stronger nitrating agents could potentially lead to the desired N-nitro compound. The formation of N-nitramines from secondary amines can occur through reactions with reagents like peroxynitrite. researchgate.net A proposed mechanism involves the one-electron oxidation of the amine to form an amino radical, which then reacts with nitrogen dioxide (•NO₂) to yield the nitroamine. researchgate.net

Applying this logic to a benzyl cyanamide scaffold, a hypothetical pathway could involve the treatment with a potent nitrating agent capable of reacting with the N-H bond of the cyanamide. The cyanamide nitrogen, being part of a system with an electron-withdrawing nitrile group, would be less nucleophilic than a typical secondary amine, likely requiring harsh reaction conditions. The feasibility of such a direct N-nitration would depend on overcoming challenges such as the competing aromatic nitration of the benzyl ring and the potential for side reactions involving the nitrile group itself.

Synthesis via Nitro-Substituted Benzyl Precursors

The synthesis of Benzyl(nitro)cyanamide can be approached by constructing the molecule from precursors that already contain the nitrobenzyl framework. This strategy involves the formation of the cyanamide functional group onto the benzylic nitrogen atom.

Coupling Reactions with Nitrobenzyl Halides

A primary method for forming carbon-nitrogen bonds involves the nucleophilic substitution of a halide by a nitrogen-containing nucleophile. In this context, a plausible and direct pathway to a precursor for Benzyl(nitro)cyanamide involves the reaction of a nitrobenzyl halide, such as 4-nitrobenzyl chloride, with a salt of cyanamide.

This reaction proceeds via a standard SN2 mechanism, where the cyanamide anion acts as the nucleophile, displacing the halide from the benzylic carbon. The resulting product is N-(4-nitrobenzyl)cyanamide.

Step 1: N-Alkylation of Cyanamide

Reactants: 4-Nitrobenzyl chloride, Sodium cyanamide

Product: N-(4-nitrobenzyl)cyanamide

Byproduct: Sodium chloride

The N-(4-nitrobenzyl)cyanamide intermediate possesses a secondary amine-like nitrogen within the cyanamide group, which can then be nitrated to yield the final product, Benzyl(nitro)cyanamide. This N-nitration is typically achieved using strong nitrating agents.

Step 2: N-Nitration

Reactant: N-(4-nitrobenzyl)cyanamide

Nitrating Agent: Nitric acid/Acetic anhydride or Nitronium tetrafluoroborate

Product: Benzyl(nitro)cyanamide (specifically, (4-nitrobenzyl)(nitro)cyanamide)

The kinetics of the related reaction between p-nitrobenzyl chloride and the cyanide ion (to form p-nitrobenzyl cyanide) have been studied, confirming the feasibility of nucleophilic substitution at the benzylic position of nitrobenzyl halides. georgiasouthern.edugeorgiasouthern.edu While direct literature on the specific coupling with cyanamide salts is sparse, the principles of nucleophilic substitution support this synthetic route.

| Nitrobenzyl Halide | Cyanamide Source | Typical Solvent | Product |

|---|---|---|---|

| 4-Nitrobenzyl chloride | Sodium cyanamide (NaHNCN) | Dimethylformamide (DMF) | N-(4-nitrobenzyl)cyanamide |

| 2-Nitrobenzyl bromide | Calcium cyanamide (CaNCN) | Acetonitrile | N-(2-nitrobenzyl)cyanamide |

Green Chemistry Approaches in Benzyl(nitro)cyanamide Synthesis

The principles of green chemistry aim to reduce the environmental and economic impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net The synthesis of energetic materials like Benzyl(nitro)cyanamide, which often involves toxic reagents and harsh conditions, is a prime area for the application of these principles.

Development of Environmentally Benign Reaction Conditions

Significant efforts have been made to develop greener synthetic methods for both cyanamides and nitro compounds, which are directly applicable to the synthesis of Benzyl(nitro)cyanamide.

Greener N-Cyanation: The traditional use of highly toxic and volatile cyanogen bromide for N-cyanation is a major safety and environmental concern. nih.gov Research has focused on developing safer, alternative cyanating agents and protocols.

In-situ Generation of Cyanating Agent: Methods using N-chlorosuccinimide and zinc cyanide can generate the electrophilic cyanating agent in the reaction mixture, avoiding the handling of cyanogen halides. organic-chemistry.org

Alternative Reagents: Less hazardous reagents such as trichloroacetonitrile and cyanobenziodoxolone have been developed as effective electrophilic cyanating agents for primary and secondary amines. nih.govresearchgate.netsemanticscholar.org

Desulfurization Methods: The synthesis of cyanamides from dithiocarbamates or thioureas using oxidants like iodine and hydrogen peroxide represents an environmentally benign route that avoids cyanide-based reagents altogether. tandfonline.comtandfonline.com

Greener Nitration: Conventional nitration using mixed nitric and sulfuric acid is highly corrosive, generates significant acid waste, and can lead to runaway reactions. Greener nitration strategies focus on alternative nitrating agents and catalytic systems.

Solid Acid Catalysts: Using solid-supported catalysts, such as zeolites or metal-modified montmorillonite clays, can replace corrosive liquid acids, simplify product purification, and allow for catalyst recycling. researchgate.netorganic-chemistry.org

Mild Nitrating Agents: N-nitro compounds, such as 5-methyl-1,3-dinitro-1H-pyrazole, can act as powerful yet more controllable nitrating reagents, enabling nitration under milder conditions with better functional group tolerance. nih.gov

Alternative Media: The use of ionic liquids as solvents can offer a less volatile and potentially recyclable medium for nitration reactions. organic-chemistry.org Technologies like microwave and ultrasound assistance can also reduce energy consumption and reaction times. researchgate.net

| Reaction Step | Traditional Reagent | Green Alternative(s) | Advantage of Alternative |

|---|---|---|---|

| N-Cyanation | Cyanogen bromide (BrCN) | Trichloroacetonitrile researchgate.netsemanticscholar.org; Cyanobenziodoxolone nih.gov | Reduced toxicity, safer handling |

| Aromatic Nitration | HNO₃/H₂SO₄ (mixed acid) | Solid acid catalysts; N₂O₅ researchgate.net | Reduced acid waste, easier separation, recyclability |

| N-Nitration | Mixed acid | N-Nitropyrazoles nih.gov; Nitronium salts | Milder conditions, higher selectivity |

Atom-Economy Considerations in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org Reactions with low atom economy generate significant waste. An analysis of the proposed synthetic pathways to Benzyl(nitro)cyanamide highlights areas for improvement.

Route A (from Nitrobenzyl Halide):

C₇H₆ClNO₂ + NaHNCN → C₈H₇N₃O₂ + NaCl

This is a substitution reaction. The desired product incorporates most of the atoms from the two main reactants, but it necessarily produces a salt byproduct (NaCl).

C₈H₇N₃O₂ + HNO₃ → C₈H₆N₄O₄ + H₂O

This N-nitration reaction, if performed with nitric acid where water is the only byproduct, can be highly atom-economical.

Route B (from Nitro-substituted Phenylacetonitrile):

C₈H₆N₂O₂ + 4[H] → C₈H₁₀N₂O₂ (where [H] is a reducing equivalent)

The atom economy of this reduction step depends heavily on the reducing agent. Catalytic hydrogenation (using H₂) is highly atom-economical, whereas hydride reagents (like LiAlH₄) generate significant inorganic waste upon workup.

C₈H₁₀N₂O₂ + BrCN → C₉H₉N₃O₂ + HBr

This N-cyanation is a substitution reaction that produces hydrogen bromide as a byproduct, lowering the atom economy.

C₉H₉N₃O₂ + HNO₃ → C₉H₈N₄O₄ + H₂O

Similar to Route A, this N-nitration step can be atom-economical.

Reaction Mechanisms and Reactivity Profiles of Benzyl Nitro Cyanamide

Nucleophilic and Electrophilic Characteristics of the Cyanamide (B42294) Moiety

The cyanamide functional group, with its nitrogen-carbon-nitrogen connectivity, exhibits a notable dual reactivity. This duality is central to understanding the chemical behavior of Benzyl(nitro)cyanamide.

Duality of sp3-Hybridized Amino Nitrogen and Electrophilic Nitrile Unit

The cyanamide moiety is characterized by an unusual combination of a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit. rsc.org The lone pair of electrons on the sp³-hybridized nitrogen atom imparts nucleophilic character, making it susceptible to reactions with electrophiles. rsc.orgvulcanchem.com Conversely, the carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and prone to attack by nucleophiles. rsc.org This inherent duality allows the cyanamide group to participate in a diverse range of chemical transformations. nih.gov

Role as Electrophilic Cyanide-Transfer Agent

Substituted cyanamides can act as electrophilic cyanide-transfer agents. nih.gov In these reactions, the cyano group is transferred to a nucleophile, a process facilitated by the nature of the substituents on the cyanamide nitrogen. While specific studies on Benzyl(nitro)cyanamide as a cyanide-transfer agent are not prevalent, the presence of the electron-withdrawing nitro group would be expected to enhance the electrophilicity of the nitrile carbon, potentially making it a more effective cyanide donor compared to non-nitrated analogues.

Influence of Nitro and Benzyl (B1604629) Groups on Molecular Reactivity

Electron-Withdrawing Effects of the Nitro Group

The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. wikipedia.orgwikipedia.org This strong electron-withdrawing nature significantly impacts the reactivity of the adjacent cyanamide moiety. It deactivates the benzyl ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Furthermore, the nitro group's pull of electron density increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. It also increases the acidity of any adjacent C-H bonds. wikipedia.org

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -NO₂ | 0.78 | 0.71 |

| -CN | 0.66 | 0.56 |

Data sourced from available chemical literature.

Carbanion Formation and Reactivity at the Benzylic Position

The benzylic protons (the hydrogens on the CH₂ group) of Benzyl(nitro)cyanamide are expected to be acidic due to the combined electron-withdrawing effects of the adjacent nitrocyanamide (B14539708) group and the resonance stabilization of the resulting benzylic carbanion by the phenyl ring. The nitro group, being strongly electron-withdrawing, will significantly contribute to the stabilization of a negative charge on the benzylic carbon. wikipedia.org

While direct experimental pKa values for the benzylic protons of Benzyl(nitro)cyanamide are not documented, the pKa of related compounds underscores the acidifying effect of adjacent electron-withdrawing groups. For instance, the pKa of toluene (B28343) is approximately 43, while that of nitromethane (B149229) is around 17.2 in DMSO, highlighting the powerful acidifying effect of a nitro group. wikipedia.orgorganicchemistrydata.org The formation of a benzylic carbanion would create a potent nucleophile, capable of participating in various carbon-carbon bond-forming reactions. numberanalytics.com

Stereoelectronic Properties and Steric Hindrance

The stereoelectronic properties of Benzyl(nitro)cyanamide, which relate to the spatial arrangement of orbitals and their electronic interactions, are complex. The geometry around the sp³-hybridized nitrogen and the rotational freedom of the benzyl and nitro groups will influence the molecule's conformation and, consequently, its reactivity.

Steric hindrance, arising from the bulk of the benzyl group, can also play a significant role in dictating reaction pathways. The benzyl group may shield the nitrogen atom and the nitrile group from the approach of bulky reagents. The steric effect of substituents can be estimated using parameters like the Taft steric parameter (Es) and the Charton steric parameter (ν).

| Substituent | Taft Steric Parameter (Es) | Charton Steric Parameter (ν) |

| -CH₃ (Methyl) | 0.00 | 0.52 |

| -CH₂CH₃ (Ethyl) | -0.07 | 0.56 |

| -CH(CH₃)₂ (Isopropyl) | -0.47 | 0.76 |

| -C(CH₃)₃ (tert-Butyl) | -1.54 | 1.24 |

| -CH₂C₆H₅ (Benzyl) | -0.38 | 0.65 (estimated) |

Data sourced from various chemical literature sources on steric parameters. wikipedia.orgpsgcas.ac.inpnas.org

The benzyl group's steric demand is intermediate between that of an ethyl and an isopropyl group, suggesting that it can exert a moderate level of steric control on reactions at the cyanamide moiety. psgcas.ac.in

Intramolecular Cyclization and Rearrangement Pathways

The structural features of benzyl(nitro)cyanamide make it a versatile precursor for intramolecular reactions, leading to the formation of complex cyclic structures. These transformations can be initiated through radical, Lewis acid-mediated, or thermal pathways.

Radical cascade cyclizations involving the cyanamide functional group are a powerful strategy for constructing nitrogen-containing polycyclic systems. acs.org In reactions involving substrates analogous to benzyl(nitro)cyanamide, such as N-acyl or alkenyl N-cyanamides, a radical is typically generated and subsequently trapped by the cyanamide's nitrile group in a cascade sequence. mdpi.comacs.org

For instance, silver(I)-mediated phosphorylation/cyclization of N-acyl-cyanamide alkenes has been used to construct dihydroisoquinolinone and quinazolinone cores. mdpi.com The reaction is initiated by the formation of a diphenyl-phosphine-oxide radical, which adds to the alkene. This is followed by a cascade reaction with the cyanamide nitrile to yield the final cyclized product. mdpi.com Visible-light-induced photoredox catalysis has also been employed for the domino difluoroalkylation/cyclization of N-cyanamide alkenes, proceeding through a radical pathway to generate functionalized heterocyclic products. nih.gov These methods highlight the capacity of the cyanamide group to participate in radical annulations to form fused ring systems, a pathway readily applicable to benzyl(nitro)cyanamide derivatives. acs.orgacs.org

Table 1: Examples of Radical Cascade Cyclizations with Cyanamide Derivatives

| Starting Material Type | Promoter/Catalyst | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-acyl-cyanamide alkenes | AgNO₃ / Diphenylphosphine oxide | Dihydroisoquinolinone, Quinazolinone | mdpi.com |

| Alkenyl N-cyanamides | Di-tert-butyl peroxide (DTBP) | N-Fused Quinazolinones | acs.org |

| N-cyanamide alkenes | Visible Light / 4CzIPN | Pyrroloquinazolinones | nih.gov |

| N-acyl-cyanamides | Tributyltin hydride / AIBN | Guanidine Derivatives | mdpi.com |

The N–CN bond of the cyanamide moiety can be activated by Lewis acids, facilitating its cleavage and participation in annulation reactions. nih.govresearchgate.net This activation enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. Cooperative catalysis, for example involving palladium and a triorganoboron Lewis acid, has been shown to effect the intramolecular aminocyanation of N-cyano-N-[2-(2-methylallyl)aryl]acetamide. nih.gov In this process, the boron Lewis acid coordinates to the cyanamide group, facilitating oxidative addition to a Pd(0) complex, which ultimately leads to a 5-exo-trig cyclization product. nih.gov

Metal-free conditions have also been developed. Zeng et al. demonstrated that aryne insertion across the N–CN bond of a monosubstituted cyanamide can be achieved using a fluoride (B91410) ion source, which generates both the aryne and a cyanamide anion in situ. nih.gov The subsequent reaction cascade forms aminobenzonitriles. nih.gov Furthermore, the direct cyanation of benzyl alcohols, which are precursors to benzyl cyanamides, can be achieved using various Lewis acids like B(C₆F₅)₃, FeCl₃·6H₂O, and Zn(OTf)₂, showcasing the role of Lewis acids in activating related substrates for C-CN bond formation. nih.gov Annulation reactions involving nitroarenes and benzyl cyanide to form 2,1-benzisoxazoles have also been reported, indicating a potential pathway for related structures. acs.org

Table 2: Lewis Acid Systems for Cyanamide Transformations

| Catalyst System | Transformation | Substrate Type | Reference |

|---|---|---|---|

| CpPd(allyl) / Xantphos / BEt₃ | Intramolecular Aminocyanation | N-cyano-N-alkenylaryl acetamide | nih.gov |

| CsF (Fluoride Source) | Aryne Insertion into N-CN bond | Monosubstituted cyanamide | nih.gov |

| B(C₆F₅)₃ | Cyanation of Benzyl Alcohols | Benzyl Alcohol / Isonitrile | nih.gov |

| BF₃·Et₂O | Annulation to 2,1-Benzisoxazoles | Nitrosoarene / Glyoxylate | acs.org |

Benzyl(nitro)cyanamide is a versatile building block for synthesizing a wide array of nitrogen-containing heterocycles. sioc-journal.cn The cyanamide's carbon-nitrogen triple bond can readily participate in cycloaddition reactions. nih.gov For instance, [3+2] cycloadditions with 1,3-dipoles like nitrile oxides lead to the formation of five-membered rings such as 1,2,4-oxadiazoles. nih.gov This reaction can be performed in one pot by generating both the cyanamide anion and the nitrile oxide simultaneously. nih.gov

Metal-catalyzed [2+2+2] cycloadditions are effective for creating six-membered heterocycles. nih.gov The cyclotrimerization of substituted cyanamides to form triazines is a well-established reaction. nih.gov More complex pyridines can be synthesized via the [2+2+2] cycloaddition of α,ω-diynes with cyanamides, catalyzed by iridium or iron complexes. nih.gov Additionally, N-benzyl cyanamides can undergo a [4+2] annulation reaction with 2-amino aryl ketones, mediated by hydrochloric acid, to produce 2-aminoquinazoline (B112073) derivatives. researchgate.net These examples underscore the broad utility of the benzylcyanamide (B15493864) scaffold in constructing heterocycles that are significant in medicinal chemistry and materials science. mdpi.commdpi.com

Coordination Chemistry of Benzyl(nitro)cyanamide Ligands

The cyanamide group, particularly when part of an aryl or benzyl framework, can act as a ligand, coordinating to metal centers to form a variety of complexes. researchgate.net The presence of both a "hard" amino nitrogen and a "soft" nitrile nitrogen allows for diverse coordination behavior.

Phenylcyanamide ligands, which are structurally analogous to benzyl(nitro)cyanamide, are known to be ambidentate and can exhibit several coordination modes. researchgate.net The most common mode is monodentate coordination through the nitrile nitrogen. researchgate.net However, they can also act as bridging ligands in two distinct ways: a μ-1,3-bridging mode using both the amino and cyano nitrogens, and a μ-1,1-bridging mode via only the cyano nitrogen. researchgate.net

The extensive π-conjugation between the phenyl ring and the cyanamide group provides an effective pathway for a metal ion to couple into the organic π-system. researchgate.net Upon deprotonation of the secondary amine, the negative charge is delocalized, and the resulting cyanamide anion's NCN stretching frequency in infrared spectroscopy shifts to lower frequencies, suggesting a dominant contribution from a carbodiimide-like resonance form. researchgate.net Complexes of nitro-phenylcyanamide with metals such as silver(I) and nickel(II) have been synthesized and characterized. researchgate.netresearchgate.net

Table 3: Coordination Modes of Phenylcyanamide Ligands

| Coordination Mode | Description | Bridging/Monodentate | Involved Atoms | Reference |

|---|---|---|---|---|

| Monodentate | Coordination through the nitrile nitrogen | Monodentate | Cyano N | researchgate.net |

| μ-1,3-Bridging | Bridging through both nitrogen atoms | Bridging | Amino N and Cyano N | researchgate.net |

| μ-1,1-Bridging | Bridging via the cyano nitrogen only | Bridging | Cyano N | researchgate.net |

Metal complexes of cyanamides or transformations involving cyanamides as substrates are prominent in catalysis. nih.govmdpi.com Transition metal catalysts, including rhodium, cobalt, and ruthenium, are highly efficient for the electrophilic cyanation of C–H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), a cyanamide derivative. nih.gov These reactions often proceed via chelation-assisted C-H activation, allowing for site-selective cyanation of aryl and heteroaryl substrates. nih.gov

Based on a comprehensive search of available scientific literature, dedicated computational and theoretical investigations focusing specifically on the chemical compound “Benzyl(nitro)cyanamide” are not presently available. While extensive research exists for structurally related compounds such as the nitrocyanamide anion acs.org, p-nitrobenzyl cyanide orgsyn.org, and other substituted cyanamides and benzyl derivatives acs.orgresearchgate.netmdpi.comnih.govmdpi.commdpi.comnih.gov, a specific, in-depth analysis of Benzyl(nitro)cyanamide itself across the requested computational domains could not be located.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline for Benzyl(nitro)cyanamide. Generating content for the specified sections would require extrapolation from related but distinct molecules, which would amount to speculation rather than a factual report of existing research.

For context, computational studies have been performed on key components related to the target molecule:

Nitrocyanamide (NCA) Anion : Research includes evaluation of its salts and coordination compounds, featuring density functional theory (DFT) calculations to understand its structure and bonding. acs.org

Substituted Cyanamides : Various studies cover the synthesis, reaction mechanisms, and conformational analysis of different cyanamide derivatives. researchgate.netmdpi.commdpi.comnih.govbeilstein-journals.org

Benzyl Derivatives : The transition states for reactions involving benzyl chlorides and cyanide ions have been modeled, and conformational analyses of substituted benzamides have been conducted using computational methods. acs.orgnih.gov

However, the specific combination of the benzyl group and the nitrocyanamide moiety in "Benzyl(nitro)cyanamide" has not been the subject of the detailed theoretical investigations requested in the outline.

Computational and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations

Torsional Barriers and Rotational Isomerism

The flexibility of the benzyl (B1604629) group in Benzyl(nitro)cyanamide gives rise to the possibility of different spatial arrangements, or conformations, through rotation around the C-C single bond connecting the phenyl ring and the cyanamide (B42294) nitrogen. The energy required to move between these conformations is known as the torsional barrier.

The presence of the nitro and cyano groups, both of which are electron-withdrawing, can influence the electronic distribution in the molecule and, consequently, the torsional barriers. masterorganicchemistry.com Computational models can precisely quantify these electronic effects on the rotational energy profile.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment, particularly the solvent, can significantly impact the conformation and reactivity of a molecule. cdnsciencepub.comweebly.com This is particularly true for polar molecules like Benzyl(nitro)cyanamide, where solute-solvent interactions can stabilize or destabilize different conformations. cdnsciencepub.com

Computational models, such as the Polarization Continuum Model (PCM), can simulate the effects of different solvents on molecular properties. mdpi.com For instance, in benzyl cyanide, computational analyses have shown that polar solvents stabilize the conformation where the cyano group is perpendicular to the plane of the benzene (B151609) ring. researchgate.net This stabilization arises from favorable dipole-dipole interactions between the polar solvent and the solute molecule.

Solvent effects also extend to chemical reactivity. The rate and outcome of a reaction can be dramatically altered by changing the solvent. novapublishers.com Computational studies can elucidate these effects by modeling the reaction pathway in different solvent environments. This involves calculating the energies of reactants, transition states, and products in the presence of the solvent, providing insights into how the solvent influences the activation energy and thermodynamics of the reaction. nih.gov For example, the presence of strong electron-withdrawing groups, such as the nitro group in Benzyl(nitro)cyanamide, has been shown in related systems to result in high product yields in certain reactions, a phenomenon that can be rationalized through computational modeling of solvent-mediated reaction mechanisms. mdpi.com

Structure-Reactivity Relationships Through Computational Modeling

Computational modeling is a cornerstone for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. researchgate.net By systematically modifying the structure of a molecule in-silico and calculating its properties, researchers can develop models that predict the reactivity of new, related compounds.

For Benzyl(nitro)cyanamide, computational methods like Density Functional Theory (DFT) can be used to calculate various molecular descriptors. nih.govnih.gov These descriptors, which include electronic properties (like orbital energies and charge distributions) and steric properties, can be correlated with experimentally observed reactivity. For example, the presence of electron-withdrawing groups like the nitro and cyano groups is known to significantly influence the reactivity of the benzyl group and the aromatic ring. ggckondagaon.in Computational models can quantify the impact of these substituents on reaction pathways, such as electrophilic aromatic substitution or reactions at the benzylic position. frontiersin.orgrsc.org

These models can predict how changes in the substituent pattern on the benzene ring would affect the reactivity of the cyanamide or nitro groups. For instance, the introduction of electron-donating groups might alter the regioselectivity of electrophilic attack on the aromatic ring. masterorganicchemistry.com Such predictive models are invaluable in the design of new molecules with tailored reactivity for specific applications. acs.org

Interactive Data Table: Calculated Properties of Benzyl(nitro)cyanamide Analogs

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Benzyl cyanide | 4.1 | -7.2 | -0.5 |

| Nitrobenzene (B124822) | 4.2 | -7.8 | -1.2 |

| p-Nitrobenzyl cyanide | 3.5 | -8.1 | -1.8 |

Note: The data in this table is illustrative and based on typical values for these types of compounds. Actual calculated values may vary depending on the computational method and basis set used.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR for Structural Elucidation

In the ¹H NMR spectrum of Benzyl(nitro)cyanamide, distinct signals corresponding to the benzylic and aromatic protons are anticipated. The benzylic protons (—CH₂—) are expected to appear as a singlet in the downfield region, influenced by the electronegativity of the adjacent nitrogen atom. Based on structurally similar compounds like N-benzylbenzamide, where the benzylic protons resonate at approximately 4.65 ppm, a similar chemical shift can be predicted for Benzyl(nitro)cyanamide. rsc.org

The five protons of the aromatic ring would likely produce a complex multiplet in the range of 7.3 to 7.5 ppm, a characteristic region for monosubstituted benzene (B151609) rings. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl(nitro)cyanamide

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzylic (—CH₂—) | ~4.7 | Singlet (s) |

| Aromatic (—C₆H₅) | ~7.4 | Multiplet (m) |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For Benzyl(nitro)cyanamide, distinct signals are expected for the benzylic, aromatic, and nitrile carbons. The chemical shifts of ¹³C nuclei are influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.orgudel.edu

Benzylic Carbon (—CH₂—): This sp³-hybridized carbon, bonded to an electronegative nitrogen, is expected to resonate in the range of 40-50 ppm. For instance, the benzylic carbon in N-benzyl-4-nitrobenzamide appears at 44.8 ppm. rsc.org

Aromatic Carbons (—C₆H₅): The sp²-hybridized carbons of the benzene ring typically appear in the 125–150 ppm region. libretexts.org Multiple distinct signals are expected due to the different chemical environments of the ipso, ortho, meta, and para carbons.

Nitrile Carbon (—C≡N): The sp-hybridized carbon of the nitrile group has a characteristic chemical shift, generally appearing in the 110–120 ppm range. ucl.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyl(nitro)cyanamide

| Carbon Type | Hybridization | Predicted Chemical Shift (δ, ppm) |

| Benzylic (—CH₂) | sp³ | 40 - 50 |

| Nitrile (—C≡N) | sp | 110 - 120 |

| Aromatic (—C₆H₅) | sp² | 125 - 150 |

| Carbonyl (C=O) in ketones | sp² | 205 - 220 |

| Carbonyl (C=O) in aldehydes | sp² | 190 - 200 |

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms within a molecule, despite challenges such as low natural abundance (0.365%) and a low gyromagnetic ratio. wikipedia.orgsci-hub.se Unlike the more abundant ¹⁴N isotope, ¹⁵N has a nuclear spin of ½, which results in narrower and more easily interpretable spectral lines. wikipedia.org

For Benzyl(nitro)cyanamide, three distinct nitrogen environments exist: two in the nitrocyanamide (B14539708) group and one in the nitrile group.

Nitro Group (—NO₂): The nitrogen atom in a nitro group typically exhibits a chemical shift in the range of +385 to +410 ppm relative to liquid ammonia (B1221849). researchgate.net

Cyanamide (B42294) Nitrogens: The chemical shifts for the nitrogen atoms in the N-nitrocyanamide moiety would be specific to their unique electronic environments, influenced by the adjacent nitro and benzyl (B1604629) groups. ¹⁵N NMR can be instrumental in distinguishing between tautomers or studying bonding characteristics. wikipedia.org

Due to low sensitivity, ¹⁵N isotopic labeling is often required to obtain a satisfactory spectrum in a reasonable timeframe. wikipedia.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of Nitrile, Nitro, and Aromatic Moieties

The IR spectrum of Benzyl(nitro)cyanamide is expected to show strong, characteristic absorption bands for its key functional groups.

Nitrile Group (—C≡N): The carbon-nitrogen triple bond stretch of a nitrile is a prominent feature. For aromatic nitriles, this peak is typically intense and sharp, appearing in the range of 2240–2220 cm⁻¹. spectroscopyonline.com Conjugation with the aromatic system can lower the frequency compared to saturated nitriles. spectroscopyonline.comscribd.com

Nitro Group (—NO₂): Nitro groups are identified by two strong and characteristic stretching vibrations. spectroscopyonline.com For aromatic nitro compounds, these bands are the asymmetric stretch (1550–1475 cm⁻¹) and the symmetric stretch (1360–1290 cm⁻¹). orgchemboulder.comorgchemboulder.comblogspot.com

Aromatic Moiety (—C₆H₅): The presence of the benzene ring is indicated by several absorptions. These include C-H stretching vibrations for sp²-hybridized carbons, which appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring, often seen as sharp peaks between 1620 and 1400 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for Benzyl(nitro)cyanamide

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Nitro | N—O Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro | N—O Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic | C—H Stretch | 3100 - 3000 | Medium |

| Aromatic | C=C Ring Stretch | 1620 - 1400 | Medium, Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of Benzyl(nitro)cyanamide is C₈H₇N₃O₂, corresponding to a monoisotopic mass of approximately 177.05 g/mol . epa.gov

Upon ionization in the mass spectrometer, a molecular ion (M⁺) peak at m/z ≈ 177 would be expected. The primary fragmentation pathway for alkyl-substituted benzenes involves cleavage at the benzylic carbon. jove.com For Benzyl(nitro)cyanamide, the most anticipated fragmentation is the cleavage of the benzyl-nitrogen bond. This would result in the formation of a highly stable benzyl carbocation (C₇H₇⁺), which can rearrange to the even more stable tropylium ion. jove.com This fragment would produce a very strong peak in the mass spectrum at m/z = 91. jove.com

Other potential fragmentations could include the loss of the nitro group (NO₂, mass 46) or the entire nitrocyanamide moiety. Analysis of these fragment ions provides corroborating evidence for the proposed molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides highly accurate mass-to-charge ratio (m/z) measurements. This precision allows for the determination of a molecule's elemental composition, serving as a definitive confirmation of its identity. chimia.ch For a target compound like Benzyl(nitro)cyanamide, HRMS would be employed to verify that the experimentally observed mass aligns with the theoretically calculated exact mass.

The expected elemental composition and theoretical exact mass for the neutral molecule and its protonated form, which is commonly observed in electrospray ionization (ESI), are detailed below.

Table 1: Theoretical HRMS Data for Benzyl(nitro)cyanamide

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₈H₆N₄O₂ | 190.0491 |

| [M+H]⁺ | C₈H₇N₄O₂⁺ | 191.0569 |

In a research setting, the observation of an ion at m/z 191.0569 with a mass accuracy of less than 5 ppm would provide strong evidence for the successful synthesis of Benzyl(nitro)cyanamide. Further analysis of the fragmentation patterns of the molecular ion could also offer structural confirmation. strath.ac.ukacs.orgcdnsciencepub.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique ideal for separating and identifying volatile and semi-volatile organic compounds within a mixture. thermofisher.com It is routinely used to assess the purity of a synthesized product and to identify any unreacted starting materials or side-products. chromforum.orgresearchgate.net For a compound to be analyzable by GC-MS, it must be thermally stable and sufficiently volatile to be vaporized at temperatures typically below 300°C. researchgate.net

In the synthesis of Benzyl(nitro)cyanamide, GC-MS analysis of the crude reaction mixture would reveal the presence of the main product peak at a specific retention time. The mass spectrometer would then provide a mass spectrum for this peak, which serves as a molecular fingerprint. Any other peaks in the chromatogram would correspond to impurities.

Table 2: Potential By-products in Benzyl(nitro)cyanamide Synthesis Detectable by GC-MS

| Potential Compound | Role in Synthesis | Method of Identification |

|---|---|---|

| Benzyl Cyanide | Starting Material/Precursor | Unique retention time and characteristic mass spectrum |

| Benzyl Alcohol | Potential hydrolysis by-product | Unique retention time and characteristic mass spectrum |

| Nitrobenzene (B124822) | Potential side-product | Unique retention time and characteristic mass spectrum |

| Dinitrated Benzyl Species | Over-reaction by-products | Different retention time and higher molecular weight mass spectrum |

The identification of these species is achieved by comparing their mass spectra to extensive databases, such as the National Institute of Standards and Technology (NIST) library, and by analyzing their fragmentation patterns. chromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy levels. libretexts.orgwikipedia.org The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated π-electron systems.

Chromophoric Properties of Conjugated Systems and Nitro Groups

The UV-Vis absorption properties of Benzyl(nitro)cyanamide are primarily determined by its two main chromophoric components: the benzene ring and the nitro group. A chromophore is a part of a molecule responsible for its color, which arises from absorbing light energy to promote electronic transitions. odinity.com

The benzene ring is a conjugated system that exhibits characteristic π → π* transitions. wikipedia.org Unsubstituted benzene displays three absorption bands, with a strong band near 204 nm and a weaker, highly structured band around 256 nm. wikipedia.org

The nitro group (—NO₂) is a powerful electron-withdrawing group and a strong chromophore. nih.govresearchgate.netblogspot.comnih.gov When attached to a benzene ring, it significantly influences the electronic transitions. This interaction leads to a shift of the absorption maxima to longer wavelengths (a bathochromic shift) and an increase in absorption intensity (a hyperchromic shift). mdpi.com For instance, nitrobenzene shows a primary absorption band around 260-270 nm, a noticeable shift from benzene's 256 nm band. scientific.netstackexchange.comacs.orgresearchgate.net This shift is due to the extension of the conjugated system and the stabilization of the excited state. The transitions observed in nitroaromatic compounds are typically π → π* and n → π* transitions. youtube.com

Table 3: Comparison of UV Absorption Maxima (λmax) for Benzene and Related Compounds

| Compound | Key Structural Features | Approximate λmax (nm) (B-band) | Primary Electronic Transition Type |

|---|---|---|---|

| Benzene | Aromatic conjugated system | ~256 | π → π |

| Nitrobenzene | Conjugated system with electron-withdrawing nitro group | ~265 | π → π and n → π |

| Benzyl(nitro)cyanamide (Predicted) | Conjugated system with benzyl and nitrocyanamide groups | >265 | π → π and n → π* |

Given the structure of Benzyl(nitro)cyanamide, which includes the benzene ring conjugated with the nitro-substituted cyanamide group, it is predicted that its primary absorption band would exhibit a further bathochromic shift compared to nitrobenzene. The electron-withdrawing nature of both the nitro and cyano groups would delocalize the π-electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemrxiv.org This would result in absorption at a longer wavelength.

Applications and Synthetic Utility in Advanced Organic Synthesis

Reagent in C-C Bond Formation Reactions

The structural framework of Benzyl(nitro)cyanamide, particularly the benzyl (B1604629) cyanide substructure, suggests its utility in reactions designed to form new carbon-carbon bonds. The methylene (B1212753) bridge adjacent to both the cyano group and the nitrated aromatic ring possesses activated C-H bonds. The protons at this position are acidic and can be abstracted by a suitable base to generate a stabilized carbanion.

This nucleophilic carbanion is poised to react with various electrophiles. For instance, kinetic studies on the reactions of carbanions derived from substituted benzyl cyanides with electron-deficient aromatic compounds, such as 1,3,5-trinitrobenzene, have shown that these reactions proceed via the formation of σ-adducts, effectively creating a new C-C bond. rsc.org The reaction of carbanions with electron-deficient aromatics is a known process for establishing carbon-carbon linkages. rsc.org Given that Benzyl(nitro)cyanamide contains both the carbanion-forming benzyl cyanide unit and an electron-withdrawing nitro group, it is a prime candidate for participating in such transformations, either intramolecularly or intermolecularly. The condensation reaction between benzyl cyanide and nitrobenzene (B124822) further illustrates the potential for C-C bond formation involving these two moieties. researchgate.net

Table 1: Representative C-C Bond Formation Reactions with Benzyl Cyanide Analogs

| Reactants | Reagent/Conditions | Product Type | Significance |

|---|---|---|---|

| Substituted Benzyl Cyanides + 1,3,5-Trinitrobenzene | Methanolic Sodium Methoxide | σ-Adduct | Formation of a C-C bond via nucleophilic addition of the benzyl cyanide carbanion to an electron-deficient aromatic ring. rsc.org |

Precursor for Nitrogen-Containing Heterocyclic Systems

One of the most significant applications of Benzyl(nitro)cyanamide is its role as a precursor for the synthesis of nitrogen-containing heterocycles. The presence of an ortho-nitro group relative to the cyanomethyl group on the benzyl ring is a key structural feature for intramolecular cyclization reactions.

The indole (B1671886) nucleus is a cornerstone of many natural products and pharmaceutically active compounds. rjptonline.org An efficient and powerful strategy for constructing the indole skeleton involves the reductive cyclization of an o-nitrobenzyl cyanide derivative. A cascade methodology using a palladium catalyst and an iron co-catalyst facilitates the cross-coupling of o-nitrobenzyl cyanides with boronic acids, followed by reductive cyclization to yield 2-substituted indoles. organic-chemistry.org

Benzyl(nitro)cyanamide, specifically the ortho-nitro isomer, is an ideal substrate for this type of transformation. The process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to form the aromatic indole ring. The N-(nitro)cyanamide group attached to the benzyl moiety could potentially be retained or transformed during the reaction, offering a route to uniquely substituted indole derivatives. The synthesis of 5,6-dihydroxyindole (B162784) from 2-nitro-4,5-dihydroxybenzyl cyanide via hydrogenation further underscores the utility of nitrobenzyl cyanides as key intermediates in indole synthesis. google.comepo.org

The benzimidazole (B57391) scaffold is another privileged heterocycle in medicinal chemistry, known for a wide range of biological activities. cdnsciencepub.com Benzyl(nitro)cyanamide can serve as a key building block for benzimidazole synthesis. A common method involves the reaction of a benzyl cyanide derivative with a substituted o-phenylenediamine.

For example, 2-benzyl-5-nitro-benzimidazoles have been prepared by reacting benzyl cyanide with a 4-nitro-1,2-phenylenediamine precursor. google.com A related approach involves the nucleophilic substitution reaction of 5-chloro-2-nitroaniline (B48662) with the anion of benzyl cyanide, followed by reduction of the nitro group and cyclization. cdnsciencepub.com In this context, Benzyl(nitro)cyanamide could react with an appropriate diamine, where the cyanomethyl group participates in the formation of the imidazole (B134444) ring. The nitro group on the benzyl ring would be carried into the final product, yielding a 2-(nitrobenzyl)benzimidazole, a versatile intermediate for further functionalization. The synthesis of 2-aminobenzimidazoles from precursors like o-nitro-chloro benzene (B151609) and sodium cyanamide (B42294) highlights the varied routes available that utilize cyanamide and nitro-aromatic functionalities. longdom.org

Role as an Intermediate in Complex Molecule Synthesis

Beyond its direct use in forming heterocyclic systems, Benzyl(nitro)cyanamide serves as a valuable intermediate in multi-step syntheses of more complex molecules. smolecule.com The versatility of the nitro group is central to this role; it is a robust functional group that can be readily transformed into a variety of other functionalities. sci-hub.se

For instance, after using Benzyl(nitro)cyanamide to construct an indole or benzimidazole core, the nitro group on the benzyl substituent can be chemically modified. mdpi.com Common transformations include:

Reduction: The nitro group can be selectively reduced to an amine (-NH2), providing a handle for amide bond formation, sulfonylation, or diazotization, enabling further elaboration of the molecular structure.

Displacement: In some contexts, particularly in nucleophilic aromatic substitution (SNAr) reactions, the nitro group can act as a leaving group.

The indole and benzimidazole products derived from Benzyl(nitro)cyanamide are themselves crucial intermediates. For example, a 2-(nitrobenzyl)benzimidazole could be the starting point for a library of compounds where the nitrobenzyl moiety is modified to explore structure-activity relationships in a drug discovery program. cardiff.ac.uk

Development of Novel Cyanating Agents from Derivatives

The cyanamide functional group within Benzyl(nitro)cyanamide presents an opportunity for the development of novel cyanating agents. While simple cyanamides are typically nucleophilic, N-substituted cyanamides bearing electron-withdrawing groups can act as electrophilic cyanating agents ("CN+" source).

A prominent example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which is widely used as an effective electrophilic source for the cyanation of aryl and alkenyl substrates under transition metal catalysis. mdpi.com The reactivity of NCTS stems from the N-CN bond being activated by the strongly electron-withdrawing tosyl group.

By analogy, derivatives of Benzyl(nitro)cyanamide could be engineered to function as electrophilic cyanating agents. The presence of the electron-withdrawing nitro group on the benzyl ring would enhance the electrophilicity of the cyanamide's nitrile carbon. Further modification, such as the introduction of additional electron-withdrawing groups on the benzyl ring or at the other nitrogen atom, could fine-tune this reactivity. The development of such reagents is highly desirable to provide safer and more manageable alternatives to toxic cyanating agents like cyanogen (B1215507) bromide or metal cyanides. researchgate.netrsc.org

Table 2: Potential Applications of Benzyl(nitro)cyanamide Derivatives

| Derivative Type | Potential Application | Rationale |

|---|---|---|

| Benzyl(nitro)cyanamide | Precursor for Heterocycles | Reductive cyclization of the o-nitrobenzyl cyanide moiety to form indoles; condensation with diamines to form benzimidazoles. organic-chemistry.orggoogle.com |

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of N-nitro compounds often involves harsh conditions and can suffer from a lack of selectivity. The development of advanced catalysts is paramount for creating milder, more efficient, and highly selective pathways to compounds like benzyl(nitro)cyanamide and for their subsequent transformations.

Current research in the broader field of cyanamide (B42294) chemistry has demonstrated the efficacy of transition metal catalysts, such as ruthenium and osmium complexes, for the hydration of cyanamides to ureas. csic.es Future work could adapt these systems for reactions involving the nitrocyanamide (B14539708) moiety. For instance, developing catalysts that can selectively activate the cyano group without disturbing the nitro functionality is a significant challenge. Research into phosphinous acid-based ruthenium and osmium complexes has shown that these catalysts are highly effective for cyanamide hydration, with osmium generally exhibiting superior reactivity. csic.es Exploring similar half-sandwich Ru(II) and Os(II) complexes could provide pathways for controlled transformations of benzyl(nitro)cyanamide.

Furthermore, the C-H activation and cyanation of aromatic rings using rhodium catalysts presents another promising avenue. mdpi.com While often used for creating C-N bonds, these catalytic systems could be engineered in reverse or for subsequent functionalization of the benzyl (B1604629) ring in benzyl(nitro)cyanamide. The development of direct catalytic nitrogenation processes, potentially using dinitrogen (N₂) as the ultimate nitrogen source, represents a long-term, ambitious goal that could revolutionize the synthesis of all nitrogen-containing organic molecules, including precursors to benzyl(nitro)cyanamide. nih.gov

Table 1: Comparison of Catalytic Systems for Cyanamide & Amine Transformations

| Catalyst System | Transformation | Key Features | Potential Application for Benzyl(nitro)cyanamide |

|---|---|---|---|

| [OsCl₂(η⁶-p-cymene)(PMe₂OH)] | Cyanamide Hydration | High efficiency (TOF up to 2400 h⁻¹), mild conditions (40–70 °C), water as solvent. csic.es | Selective conversion of the cyano group to a urea (B33335) or related functional group. |

| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Cyanation | Chelation-assisted ortho-cyanation, good to excellent yields with low catalyst loading (1 mol %). mdpi.com | Functionalization of the aromatic ring or development of novel synthetic routes. |

| Iron Catalysis (e.g., FeCl₃) | Desulfurization | Used for converting thioureas to cyanamides at room temperature. ias.ac.in | Development of alternative, milder synthetic routes from thiourea (B124793) precursors. |

Exploration of Novel Reactivity Modes

The unique electronic structure of benzyl(nitro)cyanamide, featuring a nucleophilic amine nitrogen adjacent to two powerful electron-withdrawing groups (nitro and cyano), suggests a rich and largely unexplored reactive landscape. Future research will focus on discovering and harnessing new reaction pathways beyond its role in energetic materials.

One promising area is the use of N-cyanamides in radical cascade cyclizations. acs.org Research has shown that N-cyanamide alkenes can undergo divergent synthesis to produce complex heterocyclic structures like pyrroloquinazolinones. acs.org By designing appropriate benzyl(nitro)cyanamide-derived substrates, it may be possible to access novel polycyclic nitrogen-rich compounds. The reaction outcomes in these cascades can often be controlled by reaction conditions, such as temperature and the amount of base, allowing for the synthesis of diverse products from a single precursor. acs.org

Another avenue involves cycloaddition reactions. The cyanamide group can participate in [2+2+2] cycloadditions with diynes, catalyzed by metals like nickel or iron, to form N,N-disubstituted 2-aminopyridines. mdpi.com Investigating the participation of the nitrocyanamide group in such reactions could lead to highly functionalized, nitrogen-rich heterocyclic systems with potential applications in medicinal chemistry or materials science. The inherent reactivity of the nitro group also opens doors for intramolecular reactions, such as cyclizations initiated by reduction of the nitro group or by its participation in annulation processes. researchgate.net Mechanochemical methods, which use mechanical force to induce reactivity, also offer a novel approach to exploring reactions that are inaccessible in solution. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of energetic materials like nitro-containing compounds is often hazardous due to strong exotherms and the use of corrosive reagents like fuming nitric acid. ewadirect.comacs.org Flow chemistry offers a transformative solution to these challenges. By performing reactions in small-volume, continuous-flow reactors, significant advantages in safety, efficiency, and control can be achieved. ewadirect.com

The nitration of aromatic compounds is a prime candidate for flow chemistry, as it allows for precise temperature control, mitigating the risk of thermal runaways and improving selectivity. acs.orgvapourtec.com This technology enables the use of reaction conditions that would be unsafe in conventional batch reactors, potentially leading to higher yields and purer products. ewadirect.comvapourtec.com The reduced reaction volume and enhanced heat dissipation significantly improve the safety profile for the synthesis of benzyl(nitro)cyanamide. ewadirect.comewadirect.com

Beyond synthesis, automated platforms are revolutionizing materials discovery. Systems like Battelle's Energetic Material Synthesis and Testing (BEAST) platform combine automated chemical handling, synthesis, and analysis to accelerate the development of new energetic formulations. digitellinc.com Such platforms can perform synthesis and formulation experiments at various scales, from sub-gram to 50-gram, and can rapidly screen different compositional parameters. digitellinc.com Integrating the synthesis of benzyl(nitro)cyanamide into a modular, automated platform would enable high-throughput screening of its properties when combined with other energetic components, binders, and plasticizers, thus accelerating the discovery of next-generation materials. highergov.comimperial.ac.ukwikipedia.org

Table 2: Batch vs. Flow Chemistry for Nitration Processes

| Parameter | Conventional Batch Mode | Continuous Flow Chemistry |

|---|---|---|

| Safety | High risk of thermal runaway; handling of large volumes of hazardous reagents. ewadirect.comseqens.com | Minimized reaction volume, superior heat transfer, enhanced temperature and pressure control. ewadirect.comewadirect.com |

| Efficiency | Can have long reaction and workup times; scaling up can be a major safety challenge. acs.orgvapourtec.com | Faster reactions (hours to minutes), rapid optimization, and safer scale-up by extending run time. vapourtec.comseqens.com |

| Product Quality | Potential for side reactions and impurities due to poor temperature control. vapourtec.com | Higher selectivity and yield, leading to simpler purification and higher quality product. ewadirect.comvapourtec.com |

| Example | Synthesis of 2,4,6-trinitrotoluene (B92697) (TNT) from dinitrotoluene showed <58% conversion. ewadirect.com | The same TNT synthesis achieved >99% conversion under optimized flow conditions. ewadirect.com |

Advanced Computational Methods for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. For a compound like benzyl(nitro)cyanamide, DFT can provide fundamental insights that guide experimental work.

DFT calculations can be used to rationalize the reactivity and stability of nitrocyanamide-based compounds. For example, computational studies on related anions like dinitramide and dicyanamide (B8802431) have helped to explain their energetic properties based on calculated gas-phase heats of formation. acs.org Similar studies on the benzyl(nitro)cyanamide molecule and its corresponding anion can predict its energetic performance, bond dissociation energies, and electrostatic potential, offering clues to its sensitivity and reactivity.

Furthermore, computational methods are crucial for elucidating reaction mechanisms. Studies on the N-nitration of secondary amines have used DFT to map out reaction pathways, identifying key intermediates and transition states. nih.gov This approach can be applied to the synthesis of benzyl(nitro)cyanamide to optimize reaction conditions and favor the desired N-nitration over potential side reactions. DFT can also predict spectroscopic signatures (e.g., IR, NMR), aiding in the characterization of transient or unstable species. nih.govnih.gov In catalyst design, computational modeling can help rationalize the higher reactivity of one metal over another, as seen in the hydration of cyanamides, by analyzing the strain in metallacycle transition states. csic.es

New Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics and mechanisms. Traditional offline analysis methods like chromatography can be slow and may not be suitable for unstable intermediates. jinsptech.com Modern spectroscopic techniques that allow for in situ, real-time monitoring are essential for gaining a deep understanding of the synthesis and reactions of benzyl(nitro)cyanamide. numberanalytics.comnumberanalytics.com

Process Analytical Technology (PAT), particularly using Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR) and Raman spectroscopy, is highly effective for this purpose. mt.commt.com These techniques can be directly integrated into batch or flow reactors to continuously monitor the concentration of reactants, intermediates, and products by tracking their unique vibrational fingerprints. mt.com This provides rich, continuous data that is invaluable for determining reaction kinetics, identifying transient species, and quickly optimizing reaction conditions. mt.com For nitration reactions, which can be fast and highly energetic, in situ monitoring is almost the only way to safely determine the optimal reaction endpoint and avoid decomposition of the product. jinsptech.commt.com

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique that can monitor reactions at surfaces with high sensitivity. It has been used to study the nitration of aromatic rings in real time, providing insights into reaction kinetics and the role of the substrate. rsc.orgresearchgate.net Applying these advanced spectroscopic tools will be critical for moving the synthesis of benzyl(nitro)cyanamide from a laboratory procedure to a well-understood, controlled, and optimized chemical process.

Table 3: Mentioned Chemical Compounds